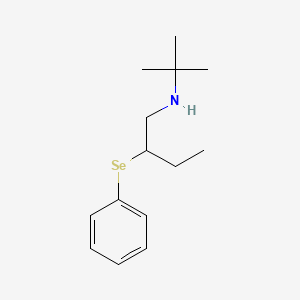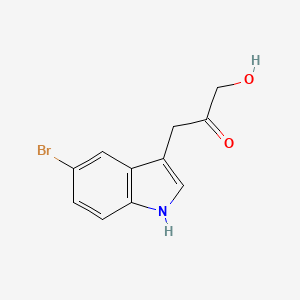
Allyl 3,5-dioxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3,5-dioxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the piperidine ring, along with two keto groups at the 3 and 5 positions and a carboxylate group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-dioxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with allyl halides under basic conditions. One common method involves the use of piperidine-3,5-dione as a starting material, which is reacted with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Allyl 3,5-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl 3,5-dioxopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of Allyl 3,5-dioxopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The allyl group can participate in electrophilic or nucleophilic reactions, while the keto groups can form hydrogen bonds or undergo reduction/oxidation reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 3,5-dioxopiperidine-1-carboxylate
- Methyl 3,5-dioxopiperidine-1-carboxylate
- Ethyl 3,5-dioxopiperidine-1-carboxylate
Comparison: Allyl 3,5-dioxopiperidine-1-carboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its tert-butyl, methyl, or ethyl counterparts. The allyl group can undergo specific reactions such as allylic oxidation or substitution, which are not possible with the other alkyl groups. This makes this compound a valuable compound for exploring new chemical and biological pathways.
Properties
CAS No. |
848942-58-5 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
prop-2-enyl 3,5-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-2-3-14-9(13)10-5-7(11)4-8(12)6-10/h2H,1,3-6H2 |
InChI Key |
HMJXXOJMSWQVKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


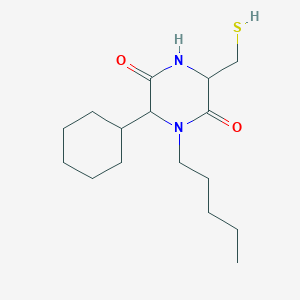
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
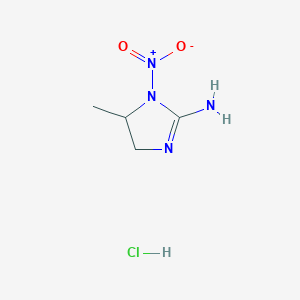
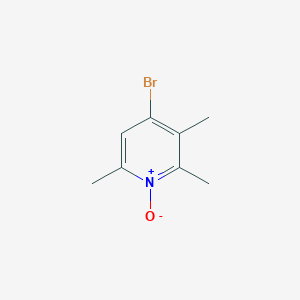
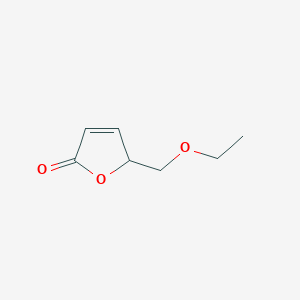
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
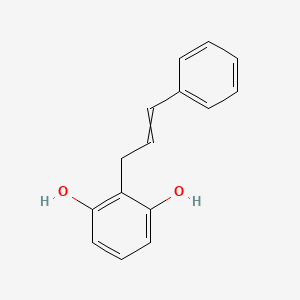
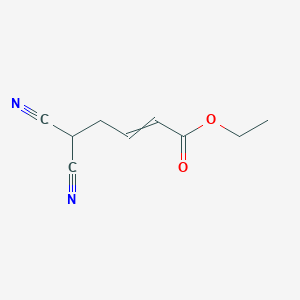
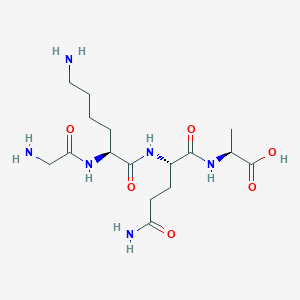
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
